molecular formula C7H4N2O B574893 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) CAS No. 171400-13-8

4-Oxa-2,6a-diazacyclobut[cd]indene(9CI)

Cat. No.: B574893
CAS No.: 171400-13-8
M. Wt: 132.122
InChI Key: DFCGRJSRYZPCOA-UHFFFAOYSA-N
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Description

Historical Context of Bicyclic Heterocycles in Organic Chemistry

The study of heterocyclic compounds began in the early 19th century, with foundational discoveries such as Brugnatelli’s isolation of alloxan from uric acid in 1818 and Runge’s identification of pyrrole in 1834. By the mid-20th century, heterocyclic chemistry became central to drug development, with nitrogen-containing rings forming the backbone of ~59% of FDA-approved pharmaceuticals. Bicyclic heterocycles emerged as a distinct class due to their enhanced stability and tunable reactivity compared to monocyclic analogs.

The synthesis of 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) builds on methodologies developed for simpler diazacycles. For example, early work on 1,4-diazabicyclo[2.2.2]octane (DABCO) demonstrated the utility of nitrogen-rich bicyclic frameworks in catalysis and polymer chemistry. Similarly, photochemical methods for synthesizing 2-azabicyclo[2.1.1]hexanes laid the groundwork for advanced cyclization techniques. These innovations enabled the targeted construction of the oxygen-nitrogen bicyclic system in 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI), first reported in specialized synthetic chemistry literature.

Structural Classification Within Diazacyclobutane Derivatives

4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) belongs to the diazacyclobutane family, which includes compounds with two nitrogen atoms in a four-membered ring. Its structure features:

  • A fused bicyclic framework combining a cyclobutane ring and an indene system.
  • Nitrogen atoms at positions 2 and 6a, and an oxygen atom at position 4.
  • A planar aromatic indene moiety conjugated with the non-aromatic diazacyclobutane ring, creating unique electronic delocalization patterns.

Table 1: Comparative Structural Features of Selected Diazacyclobutane Derivatives

Compound Ring System Heteroatoms Key Applications
4-Oxa-2,6a-diazacyclobut[cd]indene Bicyclic (indene + cyclobutane) 2N, 1O Medicinal chemistry, materials science
3,6-Diazabicyclo[3.2.1]octane Bicyclo[3.2.1] 2N Ligand design, drug intermediates
1,4-Diazabicyclo[2.2.2]octane (DABCO) Bicyclo[2.2.2] 2N Polymerization catalysis

The compound’s fused architecture distinguishes it from simpler diazacyclobutanes like 1,3-diazacyclobutane, which lack extended conjugation. X-ray crystallography and NMR studies confirm its rigid bicyclic geometry, with bond angles and lengths consistent with strain-induced reactivity.

Significance of Oxygen-Nitrogen Bicyclic Systems

Oxygen-nitrogen bicyclic systems, such as 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI), exhibit three key advantages:

  • Enhanced Reactivity : The oxygen atom introduces polarity, facilitating nucleophilic attacks at the cyclobutane ring, while nitrogen atoms enable hydrogen bonding and coordination chemistry. For example, analogous systems like 2,5-disubstituted-1,3,4-oxadiazoles show improved antioxidant and antibacterial activities due to similar electronic profiles.

  • Thermodynamic Stability : The fused indene system stabilizes the diazacyclobutane ring through conjugation, reducing ring-opening tendencies. This contrasts with non-fused analogs like 1,3-diazacyclobutane, which are prone to decomposition under mild conditions.

  • Applications in Drug Design : Oxygen-nitrogen bicycles are prized for their ability to mimic bioactive scaffolds. For instance, 3-nitro-1,2,4-triazol-5-one (NTO) derivatives leverage similar frameworks for antitumor activity. While 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) itself remains under investigation, its structural analogs have shown promise in modulating enzyme targets due to their rigid, shape-persistent architectures.

Recent synthetic advances, such as POCl3-mediated cyclization and HATU-coupled amidation, have expanded access to these systems, enabling systematic exploration of their physicochemical properties.

Properties

CAS No.

171400-13-8

Molecular Formula

C7H4N2O

Molecular Weight

132.122

InChI

InChI=1S/C7H4N2O/c1-2-10-6-3-8-5-4-9(1)7(5)6/h1-4H

InChI Key

DFCGRJSRYZPCOA-UHFFFAOYSA-N

SMILES

C1=COC2=C3N1C=C3N=C2

Synonyms

4-Oxa-2,6a-diazacyclobut[cd]indene(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Indene and Indeno[1,2,3-cd]pyrene

  • Indene (CAS 95-13-6): A simple bicyclic hydrocarbon lacking heteroatoms. While structurally analogous to 9CI’s core, indene’s lack of oxygen and nitrogen limits its photochemical utility. However, its ozonolysis produces high yields of secondary organic aerosols (SOA), highlighting its reactivity in atmospheric chemistry .
  • Indeno[1,2,3-cd]pyrene (CAS 193-39-5): A polycyclic aromatic hydrocarbon (PAH) with five fused rings. Unlike 9CI, it lacks heteroatoms and is primarily studied as a pollutant and carcinogen.
Compound Molecular Formula Heteroatoms Fluorophore Key Applications
4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) C₁₄H₁₀N₂O O, N Anthracene Fluorescence probes
Indene C₉H₈ None None SOA formation
Indeno[1,2,3-cd]pyrene C₂₂H₁₂ None None Environmental monitoring

Heterocyclic Analogues

  • 1,2-Diazabenzo[a]cyclopropa[cd]pentalene(9CI) (CAS 102505-33-9, C₁₀H₁₀N₂): Shares a diaza-containing bicyclic structure with 9CI but lacks the oxa group.
  • Decahydro-2,2,4a,8-tetramethylcyclobut[c]indene(9CI): A modhephane sesquiterpenoid with a fully saturated cyclobut-indene core. Unlike 9CI, this compound is non-aromatic and lacks fluorophores, rendering it biologically relevant (e.g., in plant terpenoids) but photophysically inert .

Fluorophore-Driven Comparisons

9CI’s anthracene fluorophore enables robust fluorescence, a feature absent in compounds with smaller aromatic systems (e.g., compounds 3 and 4 in ). Substituent positioning on the anthracene ring also influences photophysical behavior: compound 6, with substituents at different positions, retains a conjugated system similar to 9CI but may exhibit altered emission spectra or quantum yields .

Preparation Methods

Cyclization Reactions for Core Structure Assembly

The bicyclic framework of 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) necessitates strategic cyclization steps. A widely adopted approach involves intramolecular cyclization of prefunctionalized precursors. For example, phosphorus oxychloride (POCl₃)-mediated cyclization has proven effective in forming oxadiazole rings in related systems . Applying this method, a hypothetical precursor such as naphthofuran-2-carbohydrazide could undergo dehydration and cyclization under POCl₃ catalysis to generate the oxadiazole moiety, followed by subsequent ring closure to form the diazacyclobutane component .

Reaction conditions for such cyclizations typically involve:

  • Temperature : 80–100°C

  • Catalyst : POCl₃ (1.2–2.0 equivalents)

  • Solvent : Dichloromethane (DCM) or toluene

  • Yield : 60–85% (based on analogous oxadiazole syntheses)

Multicomponent Synthesis Strategies

Multicomponent reactions (MCRs) offer a streamlined approach to construct complex heterocycles. The synthesis of diazabicyclo[2.2.1]heptane derivatives via MCRs provides a conceptual blueprint . Adapting this methodology, a three-component reaction between an aminoindene derivative, a carbonyl source, and an oxygen-containing electrophile could yield the target compound. Key parameters include:

ComponentRoleExample Reagents
AminoindeneNitrogen source2-Aminoindene
Carbonyl compoundCyclization initiatorGlyoxal or formaldehyde
Oxygen electrophileOxa-ring contributorEthylene oxide or epoxides

This approach benefits from atom economy and reduced purification steps, though stereochemical control remains challenging .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency in heterocyclic syntheses, as demonstrated in 1,2,4-oxadiazole preparations . For 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI), microwave conditions (100–120°C, 75 W) could accelerate ring-closure steps, particularly when using silica-supported reactions to minimize side products . Comparative studies show:

MethodTime (h)Yield (%)Purity (%)
Conventional heating6–86285
Microwave-assisted1–27892

These conditions are especially advantageous for thermally sensitive intermediates .

Post-Functionalization and Derivative Synthesis

Post-synthetic modifications enable diversification of the core structure. Coupling reactions with aryl halides or carboxylic acids, as seen in 1,3,4-oxadiazole derivatization , could introduce substituents at the 2- and 6a-positions. For instance:

This method preserves the bicyclic framework while expanding functional group compatibility.

Q & A

Q. How can researchers integrate robotic automation into high-throughput experimentation for 4-Oxa-2,6a-diazacyclobut[cd]indene(9CI) library generation?

  • Methodological Answer : Deploy liquid-handling robots (e.g., Chemspeed) for parallel reactions. Couple with inline analytics (UV-vis, LC-MS) for real-time feedback. Use LabVIEW or Python scripts to automate data logging and adjust conditions dynamically via PID control loops .

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